CKD-712 hydrobromide CKD-712 hydrobromide
Brand Name: Vulcanchem
CAS No.: 626252-74-2
VCID: VC17631154
InChI: InChI=1S/C20H19NO2.BrH/c22-19-11-15-8-9-21-18(17(15)12-20(19)23)10-14-6-3-5-13-4-1-2-7-16(13)14;/h1-7,11-12,18,21-23H,8-10H2;1H/t18-;/m0./s1
SMILES:
Molecular Formula: C20H20BrNO2
Molecular Weight: 386.3 g/mol

CKD-712 hydrobromide

CAS No.: 626252-74-2

Cat. No.: VC17631154

Molecular Formula: C20H20BrNO2

Molecular Weight: 386.3 g/mol

* For research use only. Not for human or veterinary use.

CKD-712 hydrobromide - 626252-74-2

Specification

CAS No. 626252-74-2
Molecular Formula C20H20BrNO2
Molecular Weight 386.3 g/mol
IUPAC Name (1S)-1-(naphthalen-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide
Standard InChI InChI=1S/C20H19NO2.BrH/c22-19-11-15-8-9-21-18(17(15)12-20(19)23)10-14-6-3-5-13-4-1-2-7-16(13)14;/h1-7,11-12,18,21-23H,8-10H2;1H/t18-;/m0./s1
Standard InChI Key JXFRKNGQHAAJKY-FERBBOLQSA-N
Isomeric SMILES C1CN[C@H](C2=CC(=C(C=C21)O)O)CC3=CC=CC4=CC=CC=C43.Br
Canonical SMILES C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC=CC4=CC=CC=C43.Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

CKD-712 hydrobromide is the hydrobromide salt form of CKD-712, a tetrahydroisoquinoline derivative. Its systematic IUPAC name is (1S)1(naphthalen-1-ylmethyl)1,2,3,4tetrahydroisoquinoline6,7diol(1S)-1-(\text{naphthalen-1-ylmethyl})-1,2,3,4-\text{tetrahydroisoquinoline}-6,7-\text{diol} hydrobromide . The compound’s stereochemistry is defined by the SS-configuration at the chiral center, which is critical for its biological activity. The molecular weight is 386.3 g/mol, and its SMILES notation is C1CN[C@H](C2=CC(=C(C=C21)O)O)CC3=CC=CC4=CC=CC=C43.Br\text{C1CN[C@H](C2=CC(=C(C=C21)O)O)CC3=CC=CC4=CC=CC=C43.Br} .

Table 1: Key Chemical Properties of CKD-712 Hydrobromide

PropertyValue
Molecular FormulaC20H20BrNO2\text{C}_{20}\text{H}_{20}\text{BrNO}_2
Molecular Weight386.3 g/mol
CAS Registry Number626252-74-2
IUPAC Name(1S)1(naphthalen-1-ylmethyl)1,2,3,4tetrahydroisoquinoline6,7diol(1S)-1-(\text{naphthalen-1-ylmethyl})-1,2,3,4-\text{tetrahydroisoquinoline}-6,7-\text{diol} hydrobromide
SynonymsYS-49, UNII-S2KL1B0KXS

Structural and Conformational Insights

The compound’s structure comprises a tetrahydroisoquinoline core substituted with hydroxyl groups at positions 6 and 7, a naphthylmethyl group at position 1, and a bromide counterion. X-ray crystallography and computational modeling reveal that the naphthyl group enhances hydrophobic interactions with cellular targets, while the hydroxyl groups facilitate hydrogen bonding . The hydrobromide salt improves aqueous solubility, a property critical for in vivo bioavailability.

Pharmacological Activity and Mechanisms of Action

Modulation of TLR4/NF-κB Signaling

In HEK293 cells expressing Toll-like receptor 4 (TLR4), CKD-712 hydrobromide (10–100 μM) significantly inhibited lipopolysaccharide (LPS)-induced NF-κB activation, as measured by luciferase reporter assays . NF-κB suppression occurred without affecting upstream kinases such as extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), or p38 . Paradoxically, pretreatment with CKD-712 enhanced LPS-triggered phosphorylation of ERK, JNK, and p38 by 15–30%, suggesting a bifurcated signaling mechanism .

Concentration-Dependent Effects on Akt

CKD-712 hydrobromide exhibits a biphasic effect on Akt activation. At lower concentrations (10–25 μM), it potentiates LPS-induced Akt phosphorylation by 40–50%, whereas higher concentrations (50–100 μM) inhibit Akt activity by 20–35% . This concentration-dependent duality implies that CKD-712 may modulate phosphoinositide 3-kinase (PI3K)/Akt pathways in a context-specific manner, potentially influencing cell survival and inflammatory responses.

Preclinical Research Findings

In Vitro Models of Inflammation

In TLR4-expressing HEK293 cells, CKD-712 hydrobromide (25 μM) reduced LPS-induced NF-κB luciferase activity by 70% compared to controls . Concurrently, phosphorylation of interferon regulatory factor 3 (IRF3)—a mediator of type I interferon responses—remained unaffected, indicating selectivity for the NF-κB axis .

Comparative Analysis with Standard Anti-Inflammatories

Therapeutic Implications and Future Directions

Anti-Inflammatory Applications

The compound’s NF-κB inhibitory activity aligns with strategies to treat acute inflammatory conditions. For example, in sepsis models, NF-κB blockade reduces cytokine storms, though CKD-712’s MAP kinase effects warrant caution.

Challenges in Clinical Translation

No clinical trials have been reported for CKD-712 hydrobromide. Key barriers include optimizing its concentration-dependent Akt modulation and assessing long-term safety. Structural analogs with decoupled MAP kinase/Akt effects may improve therapeutic windows.

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